![molecular formula C7H5NS2 B584626 2-Benzothiazolethiol-d4 CAS No. 1346598-64-8](/img/structure/B584626.png)
2-Benzothiazolethiol-d4
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Description
2-Benzothiazolethiol-d4 is a chemical compound used in the chemical industry . It is a deuterated derivative of 2-benzothiazolethiol and can be used to label compounds in nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
Benzothiazoles, including 2-Benzothiazolethiol-d4, are synthesized from condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .Molecular Structure Analysis
The molecular formula of 2-Benzothiazolethiol-d4 is C7HD4NS2 . It is a deuterated derivative of 2-benzothiazolethiol and can be used as internal reference substances in NMR experiments to verify and correct NMR data .Scientific Research Applications
Pharmacology
2-Benzothiazolethiol-d4: is utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of benzothiazole derivatives. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer , antibacterial , antifungal , anti-inflammatory , analgesic , antioxidant , anticonvulsant , anti-tuberculosis , antidiabetic , antimalarial , and other therapeutic agents . The deuterated form, 2-Benzothiazolethiol-d4, serves as a stable isotopic label that can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems .
Synthetic Chemistry
In synthetic chemistry, 2-Benzothiazolethiol-d4 is a valuable scaffold for the synthesis of various benzothiazole derivatives. These derivatives are important for creating new compounds with potential therapeutic applications. The deuterated version is particularly useful in mechanistic studies and in the development of synthetic methodologies that improve the selectivity, purity, and yield of benzothiazole-based products .
Materials Science
2-Benzothiazolethiol-d4: finds applications in materials science as a certified reference material for highly accurate and reliable data analysis. It’s used in the functionalization and characterization of materials like nanostructured silica modified with benzothiazole derivatives, which have implications in the development of advanced materials and biomaterials .
Analytical Standards
In the realm of analytical chemistry, 2-Benzothiazolethiol-d4 is employed as a standard for calibration and quality control in various analytical procedures. Its stable isotopic label ensures precision in quantitative analysis, which is crucial for accurate measurement and validation of experimental results .
Biological Research
The compound is instrumental in biological research, particularly in the study of biologically active molecules. It helps in understanding the biological properties of benzothiazole scaffolds and their applications in treating diseases. The deuterated form provides a non-radioactive labeling option that is safer and has a negligible effect on biological systems .
Medical Research
In medical research, 2-Benzothiazolethiol-d4 is used to explore the therapeutic potential of benzothiazole derivatives. It aids in the development of new medicinal drugs by allowing researchers to track and analyze the behavior of these compounds in various disease models. The compound’s role in drug development is linked to its ability to serve as a tracer in pharmacokinetic studies .
properties
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIWHUQXZSMYRE-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazolethiol-d4 |
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